Ethyl 7-chloro-2-oxoindoline-6-carboxylate
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Overview
Description
Ethyl 7-chloro-2-oxoindoline-6-carboxylate is a chemical compound belonging to the indoline family Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-2-oxoindoline-6-carboxylate typically involves the reaction of 7-chloroindoline-2,3-dione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-oxoindoline-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized indoline derivatives, while substitution reactions can produce a range of substituted indoline compounds .
Scientific Research Applications
Ethyl 7-chloro-2-oxoindoline-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxoindoline-6-carboxylate
- 6-chloro-2-oxoindoline-5-sulfonyl chloride
- Ethyl 4-azaindole-6-carboxylate
Uniqueness
Ethyl 7-chloro-2-oxoindoline-6-carboxylate is unique due to the presence of the chloro group at the 7-position, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClNO3 |
---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
ethyl 7-chloro-2-oxo-1,3-dihydroindole-6-carboxylate |
InChI |
InChI=1S/C11H10ClNO3/c1-2-16-11(15)7-4-3-6-5-8(14)13-10(6)9(7)12/h3-4H,2,5H2,1H3,(H,13,14) |
InChI Key |
FSGAAAINHQBPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CC(=O)N2)C=C1)Cl |
Origin of Product |
United States |
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